molecular formula C₆₁H₁₀₀N₂₂O₁₅ B612589 N/Ofq-(1-13)-NH2 CAS No. 178064-02-3

N/Ofq-(1-13)-NH2

カタログ番号 B612589
CAS番号: 178064-02-3
分子量: 1381.59
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N/Ofq-(1-13)-NH2” is a peptide that selectively activates the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor . This receptor is part of a neuropeptide system that has been implicated in a wide range of biological functions, including pain, drug abuse, cardiovascular control, and immunity . The peptide is involved in a wide range of physiological responses with effects noted in the nervous system (central and peripheral), the cardiovascular system, the airways, the gastrointestinal tract, the urogenital tract, and the immune system .


Synthesis Analysis

The synthesis of “N/Ofq-(1-13)-NH2” involves punctual modifications and cyclizations of the N/OFQ sequence . The first four N-terminal residues of the heptadecapeptide sequence of N/OFQ (FGGF) represent the “message” domain responsible for NOP activation, while the “address” fragment is composed of the last C-terminal residues (7–17) and promotes NOP binding affinity and receptor selectivity .


Molecular Structure Analysis

The molecular structure of “N/Ofq-(1-13)-NH2” is unique and does not interact with classical opioid receptors . The central dipeptide Thr 5 Gly 6 constitutes a hinge region between message and address sequences . The message tetrapeptide of N/OFQ is clearly superimposable to the canonical YGGF N-terminus of mammalian opioid peptides .


Chemical Reactions Analysis

“N/Ofq-(1-13)-NH2” has been shown to interact with the NOP receptor, leading to various biological effects . The peptide can act as a full agonist at all receptor densities, influencing the inhibition of cAMP accumulation .


Physical And Chemical Properties Analysis

“N/Ofq-(1-13)-NH2” has been successfully encapsulated into solid lipid nanoparticles (SLNs) to improve its bioavailability . These SLNs showed a mean diameter of 233 ± 0.03 nm, a polydispersity index (PDI) value around 0.28 ± 0.02, and a drug release percentage of 84.3 .

科学的研究の応用

  • N/OFQ(1-13)-NH2 derivatives have been synthesized to study their pharmacological effects at the human NOP receptor. This study revealed large differences in potency among these derivatives, suggesting the importance of structural variations for NOP receptor binding and activation (Guerrini et al., 2015).

  • Another study evaluated a synthetic pseudopeptide, [Phe1ψ(CH2-NH)Gly2]-nociceptin(1-13)-NH2, showing its influence on food intake in rats and suggesting its role as an agonist of the ORL1 receptor in vivo (Olszewski et al., 2000).

  • A study synthesizing and investigating a new series of N-modified analogues of N/OFQ(1–13)NH2 with aminophosphonate moiety showed that these peptides remain selective agonists of NOP receptors (Todorov et al., 2011).

  • Research on a novel cyclic N/OFQ analogue c[Cys7,10]N/OFQ(1–13)NH2 demonstrated its high-affinity and high-potency full agonist properties at the NOP receptor, though it did not show significant metabolic protection (Kitayama et al., 2007).

  • N/OFQ was found to increase the secretion of atrial natriuretic peptide (ANP) in cultured neonatal rat cardiac myocytes via NOP receptor activation, suggesting its potential role in cardiac function regulation (Kim et al., 2002).

  • A study on chimeric compounds combining nonpeptide NOP ligands with peptide sequences showed that it is possible to modify a nonpeptide NOP ligand to increase its binding to the NOP receptor, aiding in the understanding of NOP receptor activation (Guerrini et al., 2004).

  • Research on N/OFQ(1-13)NH2 analogues modified at positions 9 and/or 13 indicated that Lys replacements in these positions can maintain or enhance the inhibitory activity of the compound (Naydenova et al., 2006).

  • [Dmt1]N/OFQ(1‐13)‐NH2, identified as a potent NOP/MOP receptor mixed agonist, was found to be more potent than N/OFQ and morphine in eliciting antinociceptive action, suggesting its potential as a spinal analgesic (Calo’ et al., 2012).

  • A study on biased agonism at Nociceptin/Orphanin FQ Receptors found that lipidation of N/OFQ(1–13)-NH2 is a useful strategy for obtaining G protein biased agonists for the NOP receptor, which could have implications for drug development (Pacifico et al., 2020).

  • The antagonist [Nphe1]nociceptin(1-13)NH2 was shown to prevent the effects of nociceptin in neuropathic rats, providing insights into the role of N/OFQ in pain pathophysiology (Corradini et al., 2001).

作用機序

“N/Ofq-(1-13)-NH2” acts by selectively activating the NOP receptor . This activation has been implicated in a wide range of biological functions, including the regulation of anxiety and depression-like behaviors in alcohol withdrawn rats . The peptide’s effects are complex and have received much attention, particularly its role in pain modulation, immune response, and neurodegenerative diseases .

将来の方向性

The potential therapeutic benefits of “N/Ofq-(1-13)-NH2” are currently being explored. For instance, it has been suggested that the peptide could be beneficial for asthmatic patients when encapsulated in solid lipid nanoparticles . Furthermore, the peptide’s role in modulating anxiety and depression-like behaviors in alcohol withdrawn rats suggests potential applications in the treatment of alcohol use disorders .

特性

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMALYOXPBRJBG-CGUXNFSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。